molecular formula C25H27N3O7 B3571225 dimethyl 1-[4-(dimethylamino)phenyl]-4-(4-hydroxy-3-nitrophenyl)-2,6-dimethyl-4H-pyridine-3,5-dicarboxylate

dimethyl 1-[4-(dimethylamino)phenyl]-4-(4-hydroxy-3-nitrophenyl)-2,6-dimethyl-4H-pyridine-3,5-dicarboxylate

Cat. No.: B3571225
M. Wt: 481.5 g/mol
InChI Key: OVNMBNGBCSMIEL-UHFFFAOYSA-N
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Description

Dimethyl 1-[4-(dimethylamino)phenyl]-4-(4-hydroxy-3-nitrophenyl)-2,6-dimethyl-4H-pyridine-3,5-dicarboxylate is a complex organic compound with a unique structure that includes both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 1-[4-(dimethylamino)phenyl]-4-(4-hydroxy-3-nitrophenyl)-2,6-dimethyl-4H-pyridine-3,5-dicarboxylate typically involves multi-step organic reactions. The starting materials often include dimethylamino compounds and nitrophenyl derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-[4-(dimethylamino)phenyl]-4-(4-hydroxy-3-nitrophenyl)-2,6-dimethyl-4H-pyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions may vary, including temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylated products, while reduction may produce amino derivatives.

Scientific Research Applications

Dimethyl 1-[4-(dimethylamino)phenyl]-4-(4-hydroxy-3-nitrophenyl)-2,6-dimethyl-4H-pyridine-3,5-dicarboxylate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which dimethyl 1-[4-(dimethylamino)phenyl]-4-(4-hydroxy-3-nitrophenyl)-2,6-dimethyl-4H-pyridine-3,5-dicarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 1-[4-(dimethylamino)phenyl]-4-(4-hydroxy-3-nitrophenyl)-2,6-dimethyl-4H-pyridine-3,5-dicarboxylate is unique due to its specific combination of functional groups and its potential applications across various fields. Its distinct structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

dimethyl 1-[4-(dimethylamino)phenyl]-4-(4-hydroxy-3-nitrophenyl)-2,6-dimethyl-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O7/c1-14-21(24(30)34-5)23(16-7-12-20(29)19(13-16)28(32)33)22(25(31)35-6)15(2)27(14)18-10-8-17(9-11-18)26(3)4/h7-13,23,29H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVNMBNGBCSMIEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1C2=CC=C(C=C2)N(C)C)C)C(=O)OC)C3=CC(=C(C=C3)O)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
dimethyl 1-[4-(dimethylamino)phenyl]-4-(4-hydroxy-3-nitrophenyl)-2,6-dimethyl-4H-pyridine-3,5-dicarboxylate
Reactant of Route 2
dimethyl 1-[4-(dimethylamino)phenyl]-4-(4-hydroxy-3-nitrophenyl)-2,6-dimethyl-4H-pyridine-3,5-dicarboxylate
Reactant of Route 3
dimethyl 1-[4-(dimethylamino)phenyl]-4-(4-hydroxy-3-nitrophenyl)-2,6-dimethyl-4H-pyridine-3,5-dicarboxylate
Reactant of Route 4
dimethyl 1-[4-(dimethylamino)phenyl]-4-(4-hydroxy-3-nitrophenyl)-2,6-dimethyl-4H-pyridine-3,5-dicarboxylate
Reactant of Route 5
dimethyl 1-[4-(dimethylamino)phenyl]-4-(4-hydroxy-3-nitrophenyl)-2,6-dimethyl-4H-pyridine-3,5-dicarboxylate
Reactant of Route 6
Reactant of Route 6
dimethyl 1-[4-(dimethylamino)phenyl]-4-(4-hydroxy-3-nitrophenyl)-2,6-dimethyl-4H-pyridine-3,5-dicarboxylate

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